molecular formula C13H21N B3245324 Benzyl(3,3-dimethylbutyl)amine CAS No. 167693-21-2

Benzyl(3,3-dimethylbutyl)amine

Cat. No. B3245324
CAS RN: 167693-21-2
M. Wt: 191.31 g/mol
InChI Key: ADGQLUSYEDVRNF-UHFFFAOYSA-N
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Description

Benzyl(3,3-dimethylbutyl)amine is an organic compound with the IUPAC name N-benzyl-3,3-dimethyl-1-butanamine . It has a molecular weight of 191.32 .


Synthesis Analysis

The synthesis of amines like Benzyl(3,3-dimethylbutyl)amine can be achieved through several methods. One common method is the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde .


Molecular Structure Analysis

The InChI code for Benzyl(3,3-dimethylbutyl)amine is 1S/C13H21N/c1-13(2,3)9-10-14-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 . This suggests that the molecule consists of a benzyl group (C6H5CH2) attached to a 3,3-dimethylbutyl amine group (NH2).


Chemical Reactions Analysis

Amines like Benzyl(3,3-dimethylbutyl)amine can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also react with acetyl chloride to form N-benzylacetamide, an example of the Schotten–Baumann reaction .

Scientific Research Applications

Chemical Synthesis

Benzyl(3,3-dimethylbutyl)amine is often used in chemical synthesis due to its unique structure. It has a benzyl group attached to a dimethyl amino functional group . This structure makes it a versatile reagent in the synthesis of various organic compounds .

Catalyst in Polyurethane Foams Formation

One of the significant applications of Benzyl(3,3-dimethylbutyl)amine is its use as a catalyst in the formation of polyurethane foams . The tertiary amine functionality of the molecule enhances the reaction between polyols and isocyanates, which are the primary components of polyurethane .

Catalyst in Epoxy Resins Formation

Benzyl(3,3-dimethylbutyl)amine also serves as a catalyst in the formation of epoxy resins . The amine group in the molecule can initiate the polymerization of epoxides, leading to the formation of epoxy resins .

Phase Transfer Catalysts

The molecule can undergo quaternization with alkyl halides to give quaternary ammonium salts . These salts are useful as phase transfer catalysts, facilitating the migration of a reactant from one phase to another .

Epoxy-Amine Cure Enhancement

The tertiary amine functionality of Benzyl(3,3-dimethylbutyl)amine makes it an effective cure enhancement catalyst for epoxy-amine reactions . This application is particularly important in the coatings industry .

Polyurethane Catalyst

Benzyl(3,3-dimethylbutyl)amine is also used as a polyurethane catalyst . It enhances the reaction between polyols and isocyanates, the primary components of polyurethane, making it crucial in the production of flexible and rigid polyurethane foams .

Safety and Hazards

Benzyl(3,3-dimethylbutyl)amine is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-3,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-13(2,3)9-10-14-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGQLUSYEDVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278711
Record name N-(3,3-Dimethylbutyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(3,3-dimethylbutyl)amine

CAS RN

167693-21-2
Record name N-(3,3-Dimethylbutyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167693-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,3-Dimethylbutyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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